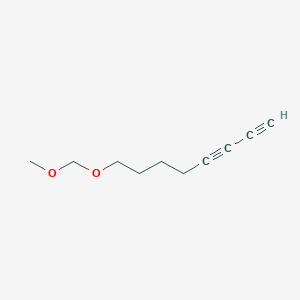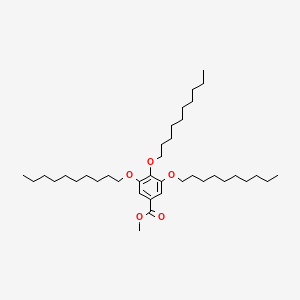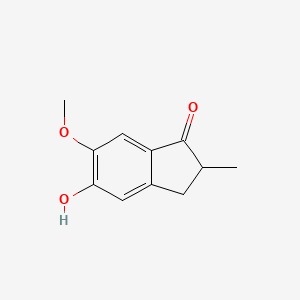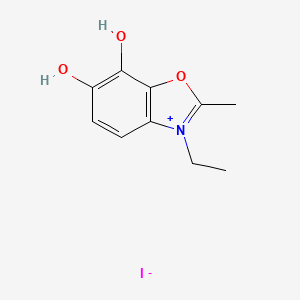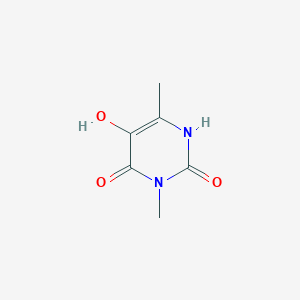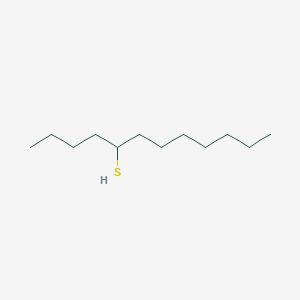
Dodecane-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-5-thiol, also known as 1-Dodecanethiol, is an organic compound belonging to the family of alkyl thiols. It is characterized by a thiol group (-SH) attached to the fifth carbon of a twelve-carbon alkyl chain. This compound is recognized by its chemical formula C₁₂H₂₆S. The presence of the thiol group imparts unique properties to the molecule, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane-5-thiol can be achieved through several methods:
Hydrogen Sulfide Addition: One common method involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst, such as nickel or palladium.
Reduction of Dodecyl Sulfate: Another method includes the reduction of dodecyl sulfate with hydrogen sulfide, yielding this compound.
Polystyrene-Supported Sulfonic Acid Catalyst: A more environmentally friendly approach involves using a hydrophobic polystyrene-supported sulfonic acid catalyst in water.
Industrial Production Methods
Industrial production of this compound typically employs the hydrogen sulfide addition method due to its efficiency and scalability. The reaction conditions are carefully controlled to achieve high purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecane-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be easily oxidized to form disulfides.
Reduction: It can act as a reducing agent in the synthesis of nanoparticles.
Substitution: It can undergo substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Hydrogen sulfide (H₂S) is commonly used for reduction reactions.
Substitution: Alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products
Disulfides: Formed through oxidation.
Nanoparticles: Stabilized by this compound during synthesis.
Thioethers: Formed through substitution reactions.
Applications De Recherche Scientifique
Dodecane-5-thiol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Dodecane-5-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in the stabilization of nanoparticles and the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group can also undergo oxidation to form disulfides, which play a role in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanethiol:
Dodecyl Mercaptan: Another thiol compound with a similar structure and uses.
Dodecane-1-thiol: A positional isomer with the thiol group attached to the first carbon.
Uniqueness
Dodecane-5-thiol is unique due to the position of its thiol group, which can influence its reactivity and interactions with other molecules. This positional difference can affect the compound’s solubility, stability, and overall chemical behavior .
Propriétés
Numéro CAS |
189175-95-9 |
|---|---|
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
dodecane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3 |
Clé InChI |
OQHJTWHQSNAPGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


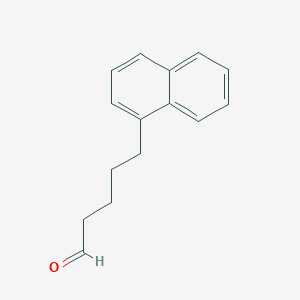
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
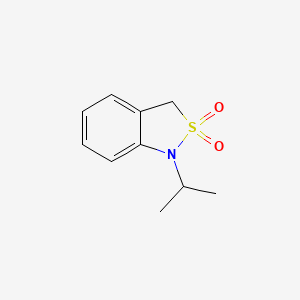
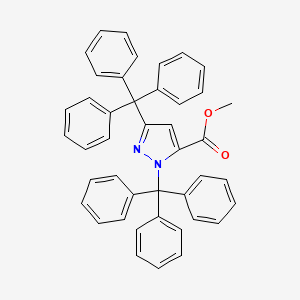
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
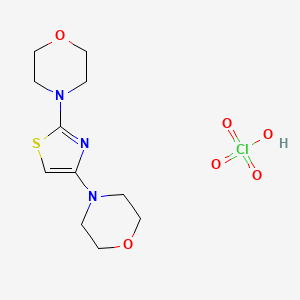
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
